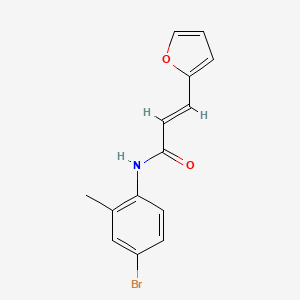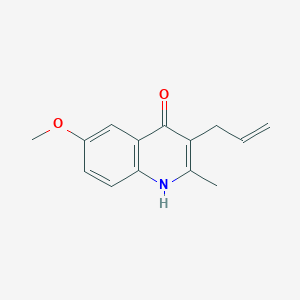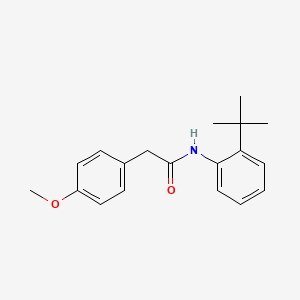
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide, also known as ENA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ENA is a member of the acrylamide family, which is widely used in the production of polymers, plastics, and other industrial materials. However, ENA has unique properties that make it a promising candidate for scientific research applications.
作用機序
The mechanism of action of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide is not well understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmitter signaling.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the activity of acetylcholinesterase, which could have implications for neurological disorders such as Alzheimer's disease. In animal studies, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects and to reduce oxidative stress.
実験室実験の利点と制限
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has a long shelf life and can be stored at room temperature. However, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several potential future directions for research on N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide. One area of interest is the development of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide-based polymers with unique properties, such as self-healing or shape-memory behavior. Another area of interest is the use of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide as a sensor for detecting heavy metal ions in water. Additionally, further studies are needed to understand the mechanism of action of N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide and its potential applications in medicinal chemistry.
合成法
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized through a simple reaction between 2-ethylphenylamine and 3-(4-nitrophenyl)acrylic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a yellow crystalline solid with a melting point of 135-138°C.
科学的研究の応用
N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to have anticancer properties by inducing apoptosis in cancer cells. In materials science, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In environmental science, N-(2-ethylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential use as a sensor for detecting heavy metal ions in water.
特性
IUPAC Name |
(E)-N-(2-ethylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-14-5-3-4-6-16(14)18-17(20)12-9-13-7-10-15(11-8-13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTHSZTWSMLTCR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)

![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)


![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)

![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)